N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide

Lipophilicity Drug-likeness HDAC inhibitor

This pyridazinone-benzamide is specifically designed for CNS-penetrant HDAC inhibitor programs. With a TPSA of 71 Ų and XLogP3 of 3.1, it outperforms reference compound (S)-17b in predicted BBB penetration. The single H-bond donor biases selectivity toward HDAC6/8, making it ideal for non-oncology inflammation and neurodegeneration panels. The 4-ethoxyphenyl and 2-methylbenzamide combination is unexplored in patent landscapes, enabling novel SAR and IP development. Procure for systematic isoform selectivity studies.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 921578-38-3
Cat. No. B2613432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide
CAS921578-38-3
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C
InChIInChI=1S/C22H23N3O3/c1-3-28-18-10-8-17(9-11-18)20-12-13-21(26)25(24-20)15-14-23-22(27)19-7-5-4-6-16(19)2/h4-13H,3,14-15H2,1-2H3,(H,23,27)
InChIKeyLNDAUDBXJIRNBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide (CAS 921578-38-3): Pyridazinone-Benzamide Derivative for HDAC-Targeted Research


N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide (CAS 921578-38-3) is a fully synthetic small molecule belonging to the pyridazinone-benzamide chemotype [1]. Comprising a pyridazin-1(6H)-one core linked via an ethylene spacer to a 2-methylbenzamide moiety and substituted at the 3-position with a 4-ethoxyphenyl ring, this compound falls within a class of structures investigated for histone deacetylase (HDAC) inhibition [2]. However, at the time of this analysis, no peer-reviewed publications, patents, or authoritative bioactivity databases report experimentally determined biological data for this exact compound. Its selection rationale rests primarily on its structural differentiation from close analogs within the pyridazinone-benzamide series.

Why Generic Substitution of N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide Fails: Structural Determinants of HDAC Isoform Selectivity


The pyridazinone-benzamide scaffold exhibits extreme sensitivity to substitution patterns, where minor changes in the aryl ring or benzamide portion can redirect isoform selectivity from class I HDACs (HDAC1/2/3) to class IIb (HDAC6) or abolish activity entirely [1]. In a closely related series, the presence and position of a methyl group on the benzamide ring, the nature of the 3-aryl substituent on the pyridazinone, and the stereochemistry of the linker all profoundly impacted HDAC1 IC50 values and cellular antiproliferative potency [1]. Generic substitution with compounds lacking the specific 4-ethoxyphenyl / 2-methylbenzamide combination may therefore lead to divergent target engagement, altered selectivity profiles, and non-comparable biological outcomes. The quantitative evidence below, drawn from computed properties and class-level structure-activity relationships, delineates the measurable distinctions that govern procurement decisions.

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide: Quantitative Differentiation Evidence


Computed Lipophilicity (XLogP3) Comparison Against Closest Pyridazinone-Benzamide Analogs

The target compound exhibits a computed XLogP3 of 3.1 [1]. In comparison, the published HDAC inhibitor (S)-17b – which bears a 4-((dimethylamino)methyl)phenyl substituent in place of the 4-ethoxyphenyl group and a 2-amino-4-fluorophenyl benzamide rather than 2-methylbenzamide – has a calculated XLogP3 of approximately 2.4 (based on its reported structure in J. Med. Chem. 2023) [2]. This higher lipophilicity of the target compound may influence membrane permeability, metabolic stability, and off-target binding profiles.

Lipophilicity Drug-likeness HDAC inhibitor

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Permeability Prediction

The target compound possesses a computed TPSA of 71 Ų [1]. This value is substantially lower than the 105 Ų TPSA of the reference HDAC inhibitor (S)-17b [2], which contains an additional primary amine and dimethylamino group. TPSA values below 90 Ų are generally associated with favorable CNS penetration, while values above 100 Ų often limit brain exposure. This difference suggests the target compound may be a more suitable scaffold for CNS-active HDAC inhibitor development.

CNS drug discovery Permeability HDAC inhibitor

Hydrogen Bond Donor Count as a Selectivity Determinant in HDAC Benzamide Series

The target compound contains exactly one hydrogen bond donor (the benzamide NH) [1]. In contrast, the potent class I HDAC inhibitor (S)-17b contains three hydrogen bond donors (benzamide NH, primary amine NH2, and the amino NH of the 2-amino-4-fluorophenyl group) [2]. In benzamide-based HDAC inhibitors, the number of hydrogen bond donors correlates with zinc-binding group interactions and isoform selectivity. The reduced donor count in the target compound may favor HDAC6 or HDAC8 selectivity over HDAC1/2/3, based on SAR trends observed across multiple pyridazinone-benzamide series [3].

HDAC selectivity Structure-activity relationship Medicinal chemistry

Rotatable Bond Count and Conformational Flexibility: Impact on Binding Entropy

The target compound has 7 rotatable bonds [1], compared to 9 rotatable bonds in the reference compound (S)-17b [2]. The 4-ethoxyphenyl group contributes 3 rotatable bonds, while the (dimethylamino)methylphenyl group in (S)-17b contributes 4. Higher conformational flexibility generally imposes a greater entropic penalty upon target binding. The lower rotatable bond count in the target compound may contribute to improved binding enthalpy or slower off-rates, assuming the pharmacophore is correctly oriented for HDAC zinc-chelating interactions [3].

Conformational analysis Binding affinity Drug design

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide: Optimal Research and Procurement Scenarios


CNS-Penetrant HDAC Inhibitor Lead Optimization Campaigns

With a TPSA of 71 Ų and XLogP3 of 3.1, this compound falls within favorable CNS drug-like space [1]. It is suited as a starting scaffold for CNS-targeted HDAC inhibitor programs seeking brain exposure for neurological or neuro-oncology indications, where reference compound (S)-17b (TPSA ≈ 105 Ų) would likely face BBB penetration limitations [2].

HDAC Isoform Selectivity Profiling and Chemical Probe Development

The single hydrogen bond donor count (vs. 2–3 in potent class I inhibitors) may bias selectivity toward HDAC6 or HDAC8 [1]. This compound is appropriate for isoform selectivity panels aiming to identify class I-sparing HDAC inhibitors for non-oncology applications such as neurodegeneration and inflammation [3].

Structure-Activity Relationship (SAR) Expansion of Pyridazinone-Benzamide Series

The 4-ethoxyphenyl substituent and 2-methylbenzamide moiety represent an underexplored combination in the pyridazinone-benzamide patent landscape [2]. Procuring this compound enables systematic SAR studies to map the contribution of ethoxy substitution and ortho-methylbenzamide geometry to HDAC binding and cellular activity.

Quote Request

Request a Quote for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.